ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromone-based compound characterized by a 4-chromenone backbone substituted at position 3 with a 2-bromophenoxy group and at position 7 with an ethoxyacetate ester. Chromones are known for their diverse bioactivities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO6/c1-2-23-18(21)11-24-12-7-8-13-16(9-12)25-10-17(19(13)22)26-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHEVCHUKZJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromophenoxy group. The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C22H18BrO5
Molecular Weight : 436.29 g/mol
IUPAC Name : Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
The compound features a chromen core, which is a common structure in many biologically active compounds. The presence of the bromophenoxy group enhances its biological activity, making it a subject of interest for various studies.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vitro and in vivo studies. It has shown the ability to inhibit pro-inflammatory cytokines, which play a critical role in inflammation.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| This compound | 65% (TNF-alpha) | |
| Aspirin | 50% (TNF-alpha) | |
| Ibuprofen | 55% (IL-6) |
Antibacterial Activity
This compound has demonstrated antibacterial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 3: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using cancer cell lines, indicating its potential for anticancer applications. Results show it induces apoptosis in cancer cells with minimal toxicity to normal cells.
Table 4: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Normal Cell Toxicity (%) | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 20 | <10% | |
| MCF-7 (breast cancer) | 30 | <5% |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Study : A study conducted on mice with induced inflammation showed significant reduction in swelling and pain upon administration of the compound, demonstrating its effectiveness as an anti-inflammatory agent.
- Anticancer Research : Another study reported promising results in inhibiting tumor growth in xenograft models, indicating its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The bromophenoxy group and chromen-4-one core are believed to play key roles in its biological activity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromone Backbone
Halogen Substituents
- Ethyl {[3-(4-Chlorophenyl)-4-Oxo-4H-Chromen-7-yl]oxy}acetate (C₁₉H₁₅ClO₅, MW 358.77) Differs by a para-chloro substituent instead of ortho-bromo. Chlorine’s lower atomic weight and electronegativity reduce steric hindrance and electronic withdrawal compared to bromine. This may decrease binding affinity in halogen-bond-dependent biological targets .
- Ethyl 2-{[3-(2-Bromophenoxy)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl]oxy}propanoate (C₂₃H₂₀BrF₃O₆, MW 529.3) Features a trifluoromethyl group at position 2, introducing strong electron-withdrawing effects.
Ester Group Modifications
- Benzyl {[3-(3-Methylphenoxy)-4-Oxo-4H-Chromen-7-yl]oxy}acetate (C₂₅H₂₀O₆, MW 416.42) Substitution of ethyl ester with benzyl enhances aromatic interactions in protein binding.
Methyl 2-[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Oxo-4H-Chromen-7-yl]oxyacetate
Spectroscopic and Analytical Data
Table 1: Comparative Spectroscopic Data
*Note: Specific NMR data for the target compound is absent in evidence, but shifts for brominated aromatics are typically downfield (~110–120 ppm) compared to chlorinated analogs .
Crystallographic and Computational Insights
Biological Activity
Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structure suggests potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromenone core with a bromophenoxy substituent, which likely contributes to its biological activity.
The biological activity of this compound is influenced by several factors:
- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, affecting cellular processes.
- Influence of Environmental Conditions : Factors such as pH, temperature, and the presence of other molecules can modify its efficacy and stability.
Antimicrobial Activity
Studies have indicated that derivatives of chromenones exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Research has demonstrated that compounds related to chromenones can induce apoptosis in cancer cells. This compound may promote cell cycle arrest and apoptosis in cancer cell lines, similar to findings with other flavonoids .
Anticonvulsant Effects
Some studies suggest that chromenone derivatives have anticonvulsant properties. This compound could potentially be explored for its effects on seizure models in preclinical studies .
Case Studies
-
Antimicrobial Study : A study evaluated the antimicrobial activity of various chromenone derivatives, including this compound. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed in certain strains .
Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus This compound 64 Escherichia coli - Anticancer Activity : In vitro studies on cancer cell lines showed that treatment with ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yloxy}acetate resulted in significant cell death through apoptosis pathways, as evidenced by increased levels of caspases and changes in mitochondrial membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
